molecular formula C11H15B B1266252 Bromopentamethylbenzene CAS No. 5153-40-2

Bromopentamethylbenzene

Cat. No.: B1266252
CAS No.: 5153-40-2
M. Wt: 227.14 g/mol
InChI Key: XPDQRULPGCFCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Arenes

Bromopentamethylbenzene belongs to the class of organic compounds known as halogenated arenes, or aryl halides. These are aromatic compounds where one or more hydrogen atoms on the aromatic ring have been replaced by a halogen. The carbon-bromine bond in this compound is a key functional group, enabling a wide range of chemical transformations. cymitquimica.comallgreenchems.com This makes it a versatile building block in organic synthesis. allgreenchems.com The presence of the five methyl groups, however, distinguishes it from simpler aryl halides. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. chemicalbook.com Furthermore, the significant steric bulk of the pentamethylphenyl group can direct the stereochemical outcome of reactions and enhance the stability of resulting molecules. cymitquimica.com

Significance in Modern Organic Synthesis and Materials Science

The utility of this compound in modern organic synthesis is extensive. chemicalbook.comallgreenchems.comfishersci.be It serves as a crucial intermediate in the creation of complex organic molecules, including those with applications in pharmaceuticals and agrochemicals. chemicalbook.comallgreenchems.comfishersci.be The bromine atom can be readily substituted through various reactions, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. cymitquimica.comallgreenchems.com For instance, it is used in the formation of Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. archive.orgresearchgate.net

In the realm of materials science, the properties of this compound and its derivatives are of growing interest. cymitquimica.comallgreenchems.comdatainsightsmarket.com Brominated compounds, in general, are known for their flame-retardant properties, and this compound is no exception. allgreenchems.com Its incorporation into polymers can enhance the fire resistance of materials used in plastics and textiles. allgreenchems.com Moreover, the electronic and optical properties influenced by the bromine substituent and the pentamethylphenyl group make it a candidate for the development of photonic materials for use in optical devices and sensors. allgreenchems.com Research has also explored its use in creating solid solutions with other molecules, like hexamethylbenzene (B147005), to study relaxation dynamics in orientationally disordered crystals. researchgate.netresearchgate.net

Historical Development of Research on this compound

Early research on this compound focused on its synthesis and fundamental reactivity. One method for its preparation involves the reaction of pentamethylbenzene (B147382) with bromine, often with the application of heat to increase the reaction rate. chembk.comchembk.com Studies from the mid-20th century, such as the work by Smith and Horner, investigated its behavior in nitration reactions, revealing the formation of various substituted products and providing insights into the orientation effects of the substituents on the benzene (B151609) ring. acs.org

More recent research has delved into the more nuanced aspects of its chemical and physical properties. For example, studies have employed high-resolution spectroscopic techniques like Raman spectroscopy and ¹H NMR to investigate molecular motions and phase transitions in its crystalline state. researchgate.netresearchgate.net The formation of Grignard reagents from this compound has also been a subject of study, with investigations into optimizing reaction conditions. researchgate.netuga.edu The continued interest in this compound underscores its versatility and enduring importance in the advancement of chemical science.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₅Br cymitquimica.comchembk.comlookchem.com
Molar Mass227.14 g/mol chembk.com
Melting Point161-162 °C chemicalbook.comchembk.com
Boiling Point290 °C chemicalbook.comchembk.com
AppearanceWhite to almost white powder or crystals chemicalbook.comchembk.com
Water SolubilityInsoluble chemicalbook.comchembk.comlookchem.com

Compound Identification Numbers

IdentifierValueSource(s)
CAS Number5153-40-2 chemicalbook.comcymitquimica.comlookchem.com
PubChem CID78831 nih.gov
InChI KeyXPDQRULPGCFCLX-UHFFFAOYSA-N cymitquimica.comthermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQRULPGCFCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199501
Record name Bromopentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-40-2
Record name 1-Bromo-2,3,4,5,6-pentamethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopentamethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopentamethylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromopentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromopentamethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of Bromopentamethylbenzene

Established Synthetic Routes to Bromopentamethylbenzene

The generation of this compound and its conversion into highly reactive organometallic reagents are fundamental transformations in organic synthesis. These pathways allow for the introduction of the pentamethylphenyl moiety into a wide array of complex molecules.

Grignard Reaction-Based Syntheses of Pentamethylphenyl Derivatives

This compound serves as the primary precursor for the generation of the corresponding Grignard reagent, pentamethylphenylmagnesium bromide. This organomagnesium compound is a potent nucleophile and a strong base, making it a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds. wvu.edumnstate.edu

Reaction with Magnesium Metal in Ethereal Solvents

The standard method for preparing pentamethylphenylmagnesium bromide involves the reaction of this compound with magnesium metal turnings. ucalgary.ca This reaction is conducted under anhydrous conditions in an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). youtube.comtaylorfrancis.com These solvents are crucial as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent as it forms. utexas.eduwikipedia.org

The process is an oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Often, an induction period is observed, after which the reaction can become quite exothermic. byjus.com To initiate the reaction, the magnesium surface, which is often coated with a passivating layer of magnesium oxide, must be activated. byjus.com Common activation methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). wvu.edustackexchange.com

Reaction Scheme: C₆(CH₃)₅Br + Mg --(in Et₂O or THF)--> C₆(CH₃)₅MgBr

Role of Magnesium Bromide Solutions in Enhancing Consistency

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.orgadichemistry.com This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). wikipedia.org

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent and the presence of coordinating additives. The addition of magnesium bromide (MgBr₂) can shift the equilibrium, affecting the solubility, stability, and reactivity of the organometallic species in solution. While not always intentionally added, MgBr₂ is inherently part of the equilibrium, and its concentration can influence the consistency and outcome of subsequent reactions involving the pentamethylphenylmagnesium bromide reagent.

Organolithium Reagent Approaches to Pentamethylphenyl Derivatives

An alternative to Grignard reagents is the formation of pentamethylphenyllithium. This organolithium compound is an even more powerful nucleophile and base. The most common method for its preparation from this compound is through a lithium-halogen exchange reaction. tcnj.edu

This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is added to a solution of this compound in a solvent like THF or diethyl ether. colab.ws The exchange is rapid and kinetically controlled, yielding pentamethylphenyllithium and n-butyl bromide. stackexchange.com The resulting organolithium species can then be used in reactions with a wide range of electrophiles.

Reaction Scheme: C₆(CH₃)₅Br + n-BuLi --(in THF, -78°C)--> C₆(CH₃)₅Li + n-BuBr

Alternative Bromination Strategies

The primary method for synthesizing this compound itself is through the direct bromination of pentamethylbenzene (B147382). This reaction falls under the category of electrophilic aromatic substitution.

Selective Monobromination Techniques

The synthesis of this compound from pentamethylbenzene is achieved via electrophilic aromatic substitution. msu.edu Due to the five electron-donating methyl groups, the benzene (B151609) ring is highly activated, making it very susceptible to electrophilic attack. This high reactivity allows for bromination under relatively mild conditions. researchgate.net

Selective monobromination is the desired outcome, and this is generally achievable by controlling the stoichiometry of the brominating agent. nih.gov The reaction typically employs molecular bromine (Br₂) or a source of electrophilic bromine like N-bromosuccinimide (NBS). researchgate.netorganic-chemistry.orggoogle.com To enhance the electrophilicity of the bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or zirconium(IV) chloride (ZrCl₄) is often used. thieme-connect.commasterorganicchemistry.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. msu.edu

Table 2.1: Conditions for Selective Monobromination of Pentamethylbenzene

Brominating Agent Catalyst/Solvent Yield Reference
N-Bromosuccinimide (NBS) Acetonitrile (ACN) 94% researchgate.net
Bromine (Br₂) Iron(III) Bromide (FeBr₃) High masterorganicchemistry.com
N-Bromosuccinimide (NBS) Zirconium(IV) Chloride (ZrCl₄) High thieme-connect.com

The high degree of activation from the methyl groups ensures that the reaction proceeds readily to give the desired monobrominated product in high yield. researchgate.net

Byproduct Formation and Control in Bromination (e.g., Dibromotetramethylbenzene)

The synthesis of this compound via electrophilic aromatic substitution on pentamethylbenzene is generally efficient. However, the highly activated nature of the pentamethylbenzene ring, due to the electron-donating effects of the five methyl groups, makes the reaction susceptible to the formation of byproducts. Careful control of reaction conditions is paramount to maximize the yield of the desired monosubstituted product and minimize side reactions.

Two primary types of byproducts can be anticipated: polybrominated species and products of side-chain bromination.

Polybromination: The strong activation of the aromatic ring can lead to the addition of more than one bromine atom, resulting in compounds such as dibromotetramethylbenzene. This over-bromination occurs when the initially formed this compound, which is still highly activated, undergoes a second bromination reaction. To control this, the stoichiometry of the reactants is critical. Using a molar ratio of bromine to pentamethylbenzene of 1:1 or slightly less can significantly suppress the formation of dibrominated and other polybrominated byproducts. Additionally, controlling the reaction temperature and reaction time is crucial; lower temperatures and shorter reaction times generally favor monosubstitution.

Side-Chain Bromination: Another potential side reaction is the bromination of one of the benzylic methyl groups. This reaction proceeds via a free-radical mechanism and is typically promoted by conditions such as UV light or the presence of radical initiators. To prevent the formation of benzylic bromides, the reaction should be carried out in the dark and in the absence of radical initiators. The use of a Lewis acid catalyst, such as FeBr₃, promotes the desired electrophilic aromatic substitution pathway over the radical pathway.

The formation of a specific byproduct like dibromotetramethylbenzene could also hypothetically arise from an ipso-substitution, where a methyl group is replaced by a bromine atom, followed by further bromination, although this is less common under standard electrophilic bromination conditions. The primary strategy for controlling byproduct formation is the precise management of stoichiometry, temperature, and the exclusion of conditions that favor radical reactions.

Reactivity Studies of this compound in Organic Transformations

Nucleophilic Substitution Reactions of the Bromine Atom

This compound is generally unreactive towards nucleophilic aromatic substitution (SₙAr). This low reactivity is a direct consequence of the electronic properties of the pentamethylphenyl group. The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (the bromine atom). organic-chemistry.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of this compound, the five methyl substituents are electron-donating groups. They increase the electron density of the aromatic ring, which destabilizes the negatively charged intermediate required for the SₙAr pathway. This deactivation makes the ring less susceptible to attack by nucleophiles. organic-chemistry.org Consequently, standard SₙAr conditions are ineffective for replacing the bromine atom of this compound with common nucleophiles. Alternative mechanisms for nucleophilic substitution on aryl halides, such as the elimination-addition (benzyne) mechanism, are also not favored due to the electron-rich nature of the substrate and the lack of adjacent protons for elimination.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

While resistant to nucleophilic substitution, the carbon-bromine bond in this compound serves as an effective handle for various metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of cross-coupling chemistry, and this compound can participate as an electrophilic coupling partner in several key transformations. nih.gov A significant challenge in reactions involving this substrate is the steric hindrance imposed by the five methyl groups on the aromatic ring. This steric bulk can impede the initial oxidative addition step of the palladium catalyst into the C-Br bond. Overcoming this often requires the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands. wikipedia.org

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an arylboronic acid. libretexts.orgnih.gov For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical for achieving good yields. yonedalabs.comwikipedia.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos), are often employed. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step with the sterically encumbered aryl bromide. yonedalabs.com The subsequent transmetalation and reductive elimination steps yield the desired biaryl product. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

ParameterConditionPurpose
Aryl Halide This compoundElectrophilic partner
Boronic Acid Arylboronic Acid (e.g., 4-methylphenylboronic acid)Nucleophilic partner
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium(0) precursor
Ligand SPhos or XPhosFacilitates oxidative addition and reductive elimination
Base K₃PO₄ or Cs₂CO₃Activates the boronic acid for transmetalation
Solvent Toluene or DioxaneReaction medium
Temperature 80-110 °CProvides energy to overcome activation barriers

Beyond the Suzuki-Miyaura coupling, this compound can be utilized in other significant palladium-catalyzed reactions, provided that appropriate catalytic systems are used to address the steric hindrance.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. libretexts.orgjk-sci.com The success of the Heck reaction with a substrate like this compound would likely depend on a catalyst system capable of functioning efficiently at the elevated temperatures often required. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne. wikipedia.org It is a versatile tool for the synthesis of arylalkynes. Modern catalyst systems, often featuring copper(I) as a co-catalyst, are robust and can frequently accommodate sterically demanding substrates. wikipedia.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. libretexts.orgyoutube.com The development of highly active catalysts with bulky, electron-rich phosphine ligands has made this reaction particularly suitable for challenging, sterically hindered substrates. acsgcipr.org

Table 2: Overview of Potential Palladium-Catalyzed Reactions with this compound

Reaction NameCoupling PartnerBond FormedKey ChallengeTypical Ligand Class
Suzuki-Miyaura Arylboronic AcidC(sp²)-C(sp²)Steric HindranceBulky Biarylphosphines
Heck AlkeneC(sp²)-C(sp²)Steric HindrancePhosphines, N-Heterocyclic Carbenes
Sonogashira Terminal AlkyneC(sp²)-C(sp)Steric HindrancePhosphines
Buchwald-Hartwig AmineC(sp²)-NSteric HindranceBulky Biarylphosphines
Copper-Mediated Reactions (e.g., Formation of Pentamethylphenylcopper(I) Clusters)

This compound is a valuable precursor for the synthesis of pentamethylphenylcopper(I) organometallic compounds. These compounds are typically prepared through the reaction of a pentamethylphenyl Grignard reagent or pentamethylphenyllithium with a copper(I) halide. The resulting pentamethylphenylcopper(I) species exhibit a tendency to form multinuclear clusters.

For instance, the reaction of pentamethylphenylmagnesium bromide with copper(I) bromide in a suitable ethereal solvent yields a tetrameric cluster, [Cu₄(C₆Me₅)₄]. Similarly, the reaction of pentamethylphenyllithium with copper(I) bromide can produce a pentameric cluster, [Cu₅(C₆Me₅)₅]. The exact structure of the resulting cluster can be influenced by the specific reaction conditions and the nature of the organometallic precursor used. These organocopper clusters are significant in organic synthesis, serving as reagents for the formation of carbon-carbon and carbon-heteroatom bonds.

Formation of Grignard Reagents from this compound

The reaction of this compound with magnesium metal in an appropriate solvent leads to the formation of the corresponding Grignard reagent, pentamethylphenylmagnesium bromide. This organomagnesium compound is a potent nucleophile and a key intermediate in various synthetic transformations.

Influence of Solvent Systems and Additives on Grignard Formation

The choice of solvent is a critical factor in the successful synthesis of pentamethylphenylmagnesium bromide. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are commonly employed due to their ability to solvate and stabilize the forming Grignard reagent. The solvent molecules coordinate to the magnesium center, facilitating the reaction and preventing the aggregation of the organomagnesium species. The use of THF, with its higher solvating power compared to diethyl ether, can be particularly advantageous for sterically hindered aryl halides like this compound.

Additives can also play a crucial role in initiating the Grignard reaction. Small amounts of iodine or 1,2-dibromoethane are often used to activate the magnesium surface by removing the passivating oxide layer.

Reaction Kinetics and Mechanisms of Grignard Formation

The formation of a Grignard reagent from an aryl halide like this compound is understood to proceed through a radical mechanism. The process is initiated by the transfer of a single electron from the magnesium metal surface to the this compound molecule, forming a radical anion. This intermediate then fragments to yield a pentamethylphenyl radical and a bromide ion. The pentamethylphenyl radical subsequently reacts with the magnesium surface to form the organomagnesium product.

Studies on the kinetics of Grignard reagent formation from substituted aryl bromides have shown that the reaction rates can be influenced by the polarity of the solvent. In less polar solvents like diethyl ether, the reaction rate is more sensitive to the electronic effects of the substituents on the aromatic ring. In more polar solvents such as THF, the reaction becomes more diffusion-controlled, and the influence of substituents on the rate is diminished.

Electrophilic Aromatic Substitution on the Pentamethylbenzene Moiety

The pentamethylbenzene ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating inductive effect of the five methyl groups. However, the single remaining unsubstituted position is subject to significant steric hindrance, which can influence the feasibility and outcome of these reactions.

A notable example is the nitration of this compound. Reaction with fuming nitric acid in chloroform (B151607) at low temperatures can lead to the substitution of the remaining hydrogen atom to yield bromonitropentamethylbenzene. nih.gov The reaction conditions must be carefully controlled to avoid side reactions.

Other electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, are also theoretically possible. wikipedia.orgmt.comlibretexts.orgucalgary.ca These reactions typically employ a Lewis acid catalyst to generate a carbocation or acylium ion electrophile. wikipedia.orgmt.comlibretexts.orgucalgary.ca However, the steric crowding around the single reactive site on the this compound ring would likely necessitate forcing conditions and could lead to lower yields compared to less substituted aromatic substrates. Similarly, sulfonation with fuming sulfuric acid could introduce a sulfonic acid group onto the ring, though the steric hindrance would again be a major factor to consider. youtube.comyoutube.comdocbrown.info

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, particularly under the influence of radical initiators, heat, or ultraviolet light. This cleavage generates a highly reactive pentamethylphenyl radical.

Advanced Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques Applied to Bromopentamethylbenzene

Modern analytical chemistry offers a powerful array of tools for the detailed characterization of molecular structures. For a molecule such as this compound, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction are indispensable. Each of these methods probes different aspects of the molecular and supramolecular structure, and when used in concert, they provide a highly detailed and robust characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, pentamethylbenzene (B147382), shows distinct signals for the aromatic proton and the methyl groups. chemicalbook.com In this compound, the single aromatic proton would be absent, and the five methyl groups would be expected to show distinct signals due to the influence of the bromine atom, which breaks the symmetry of the pentamethylbenzene precursor. The electronegativity and anisotropic effects of the bromine atom would likely cause a downfield shift in the signals of the nearby methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see signals for the six aromatic carbons and the five methyl carbons. The carbon atom directly bonded to the bromine atom (ipso-carbon) would experience a significant change in its chemical shift. Due to the "heavy atom effect" of bromine, this ipso-carbon signal is often shifted upfield compared to the corresponding carbon in benzene (B151609). researchgate.net The other aromatic carbons and the methyl carbons would also show distinct shifts based on their proximity to the bromine substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is based on theoretical predictions and analysis of similar compounds, as detailed experimental data for this compound is not widely available.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Methyl Protons (ortho to Br)2.3 - 2.518 - 22Expected to be the most downfield shifted methyl groups due to proximity to bromine.
Methyl Protons (meta to Br)2.2 - 2.417 - 21Intermediate chemical shift.
Methyl Proton (para to Br)2.2 - 2.317 - 20Expected to be the most upfield shifted methyl group.
Aromatic Carbon (C-Br)-120 - 125The ipso-carbon, shifted due to the heavy atom effect of bromine.
Aromatic Carbons (ortho to Br)-135 - 140Deshielded due to the inductive effect of bromine.
Aromatic Carbons (meta to Br)-130 - 135Less affected by the bromine substituent.
Aromatic Carbon (para to Br)-132 - 137Electron density is influenced by the bromine atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the methyl groups, as well as a band corresponding to the C-Br bond.

The key vibrational modes for this compound would include:

Aromatic C-H Stretching: Although there are no C-H bonds directly on the aromatic ring in this compound, this region is important for identifying aromatic compounds in general.

Aliphatic C-H Stretching: The methyl groups will exhibit strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically results in one or more sharp bands in the 1400-1620 cm⁻¹ region. spectroscopyonline.com

C-H Bending: The methyl groups will also show characteristic bending vibrations.

C-Br Stretching: The carbon-bromine bond is expected to have a characteristic stretching vibration in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aliphatic C-H Stretch (methyl groups)2850 - 3000Strong
Aromatic C=C Ring Stretch1400 - 1620Medium to Weak, Sharp
C-H Bend (methyl groups)1370 - 1470Medium
C-Br Stretch500 - 700Medium to Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₁H₁₅Br), the molecular weight can be calculated based on the isotopic masses of its constituent atoms. A key feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info

The expected fragmentation of this compound would likely involve the loss of a methyl group (CH₃) or a bromine atom (Br). The loss of a methyl group would lead to a resonance-stabilized benzylic-type cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Relative Intensity Notes
[C₁₁H₁₅Br]⁺ (Molecular Ion)226228~1:1The characteristic isotopic pattern for bromine.
[C₁₀H₁₂Br]⁺211213VariableLoss of a methyl group (-CH₃).
[C₁₁H₁₅]⁺147147VariableLoss of a bromine atom (-Br).
[C₁₀H₁₂]⁺132132VariableLoss of Br and CH₃.

The determination of a crystal structure by X-ray diffraction involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the size and shape of the unit cell—the basic repeating unit of the crystal—and the arrangement of atoms within it. For this compound, this would reveal the precise bond lengths and angles of the molecule in the solid state, as well as the conformation of the methyl groups relative to the benzene ring. Studies on hexamethylbenzene (B147005) have shown that the central ring is hexagonal and flat. wikipedia.org

X-ray Diffraction Studies of this compound and its Derivatives

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at an atomic level. For a polysubstituted aromatic compound like this compound, theoretical studies offer insights that complement experimental data, helping to elucidate its electronic nature, dynamic behavior, and chemical reactivity. These computational models are essential for understanding complex molecular systems.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A detailed DFT study on the closely related precursor, pentamethylbenzene (PMB), using the B3LYP functional and 6-311++G(d,p) basis set, provides significant insight into the electronic landscape that bromine substitution would modulate. bohrium.com The electronic properties of substituted benzenes are influenced by the nature of the substituent groups. researchgate.netsciencepublishinggroup.com

Key electronic descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. bohrium.com For the analogue pentamethylbenzene, the HOMO-LUMO gap was computed to be small, indicating good biological and chemical activity. bohrium.com

The introduction of a bromine atom to the pentamethylbenzene ring would be expected to influence these electronic properties. While halogens are deactivating groups in electrophilic aromatic substitution, they can still influence the orbital energies through inductive and resonance effects. scispace.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the pentamethylbenzene analogue, the MEP analysis reveals specific electrostatic potential values across the molecule, highlighting the areas most susceptible to electrophilic or nucleophilic attack. bohrium.com

Table 1: Illustrative Electronic Properties based on Pentamethylbenzene Analogue

Data sourced from a DFT study on pentamethylbenzene (PMB) as a close analogue. bohrium.com

PropertyValue (for PMB)Significance
HOMO Energy-8.11 eVElectron-donating capability
LUMO Energy-1.21 eVElectron-accepting capability
HOMO-LUMO Gap6.90 eVChemical reactivity and stability
Dipole Moment0.22 DebyeMolecular polarity

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. libretexts.org For this compound, the primary conformational flexibility arises from the rotation of the five methyl groups attached to the benzene ring. Due to significant steric crowding, these rotations are not independent, leading to specific preferred arrangements that minimize steric strain.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kummerlaender.eu By integrating Newton's equations of motion, MD simulations can generate a trajectory of the molecule, revealing its dynamic behavior, accessible conformations, and the energy landscape connecting them. youtube.com

A conformational analysis of this compound would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the methyl groups and calculating the potential energy at each step to identify energy minima (stable conformers) and energy barriers (transition states). libretexts.org

Geometry Optimization: Starting from various initial arrangements, the molecular geometry is optimized to find the nearest local energy minimum.

MD Simulation: Simulating the molecule's movement at a given temperature to observe how it transitions between different conformations and to determine the relative populations of these conformers over time. kummerlaender.eu

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models are invaluable for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, a key reaction type is electrophilic aromatic substitution (EAS), as the five methyl groups make the benzene ring electron-rich and highly activated. wikipedia.orgfiveable.me

A common computational strategy to predict the outcome of EAS reactions is to calculate the relative energies of the possible intermediates, known as arenium ions or σ-complexes. rsc.orgnih.gov The reaction pathway that proceeds through the most stable intermediate is generally favored, corresponding to the major product. acs.org In this compound, there is only one hydrogen atom on the ring, making it the primary site for substitution. Computational models can confirm the high reactivity of this site.

For a hypothetical further substitution reaction, computational methods would assess the stability of the carbocation formed by the electrophile attacking each carbon atom of the ring. This analysis helps determine the regioselectivity of the reaction. rsc.orgnih.gov

Table 2: Illustrative Model for Predicting Regioselectivity of a Second Bromination

This table presents hypothetical data illustrating how computational models predict reaction sites by comparing the stability of reaction intermediates.

Position of Second Br AttackRelative Energy of Arenium Ion (kcal/mol)Predicted Outcome
Carbon with H (C6)0.0 (Reference)Most Favorable
Carbon with existing Br (C1)+15.2Highly Unfavorable
Carbon with CH₃ (C2)+12.5Unfavorable
Carbon with CH₃ (C3)+13.1Unfavorable

This model demonstrates that the substitution at the carbon bearing the hydrogen atom is overwhelmingly favored, which aligns with chemical intuition. rsc.orgnih.gov Such computational approaches have been successfully applied to predict the regioselectivity of halogenation reactions on a wide range of aromatic compounds. chemistryworld.com

Spectroscopic Property Prediction using Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. aip.org These predictions can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C chemical shifts. bohrium.com A DFT study on pentamethylbenzene calculated the NMR chemical shifts in a DMSO-d₆ solvent, and these results serve as an excellent reference for this compound. bohrium.com The bromine substituent would cause predictable shifts in the signals of nearby carbon and hydrogen atoms, which can be accurately modeled.

Table 3: Predicted ¹³C NMR Chemical Shifts based on Pentamethylbenzene Analogue

Data sourced from a GIAO/DFT study on pentamethylbenzene (PMB) as a close analogue. bohrium.com

Carbon Atom (PMB)Calculated Chemical Shift (ppm)
C1, C5132.8
C2, C4133.2
C3135.2
C6130.4
Methyl C (on C1, C5)16.5
Methyl C (on C2, C4)16.9
Methyl C (on C3)21.0

Vibrational and Electronic Spectroscopy: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in the UV-Visible spectrum. nih.gov The calculated absorption wavelength (λ) can be compared with experimental results to understand the electronic structure and chromophores within the molecule. researchgate.netnih.gov For complex molecules, these computational tools are indispensable for a complete spectroscopic characterization. aip.org

Applications and Emerging Research Directions for Bromopentamethylbenzene

Role of Bromopentamethylbenzene as a Chemical Intermediate

As an important organic raw material, this compound functions as a versatile intermediate for the synthesis of a range of other organic compounds. Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the bulky and sterically hindered pentamethylphenyl group into various molecular scaffolds.

Precursor in Organic Synthesis

This compound is a key precursor for introducing the pentamethylphenyl (Ph*) moiety in organic synthesis. This functional group is instrumental in creating molecules where significant steric bulk is required. Ketones incorporating this group, known as pentamethylphenyl ketones, are recognized as valuable and versatile building blocks for further synthetic transformations researchgate.net. The ortho-methyl substituents of the pentamethylphenyl group force the aromatic ring to twist out of plane with the carbonyl group, leading to unique reactivity patterns distinct from those of conventional aromatic ketones researchgate.net. This makes this compound a critical starting material for accessing these specialized ketones and other derivatives used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Building Block for Complex Organic Compounds

Organic building blocks are fundamental molecular units used to construct larger, more intricate molecular architectures nih.gov. This compound serves this function by providing the robust pentamethylphenyl scaffold. The incorporation of this large, sterically demanding group is a deliberate strategy in molecular design to influence the three-dimensional structure and reactivity of a target molecule. By participating in carbon-carbon bond-forming reactions, this compound enables the assembly of complex organic frameworks where the pentamethylphenyl group can dictate conformation, shield reactive centers, or modulate electronic properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₅Br
Molar Mass 227.14 g/mol
Appearance White to Almost White Solid/Crystals
Melting Point 161-162 °C
Boiling Point 290 °C
Water Solubility Insoluble
CAS Number 5153-40-2

Catalyst Development and Catalytic Applications

The field of transition metal catalysis relies heavily on the design of supporting ligands that modulate the electronic and steric properties of the metal center. The pentamethylphenyl group, readily introduced using this compound, is a valuable component in the synthesis of such ligands.

Ligand Synthesis for Transition Metal Catalysis

Transition metal catalysts are fundamental tools in modern organic synthesis, and their reactivity is significantly influenced by the supporting ligands in their primary coordination sphere nih.gov. This compound serves as a key starting material for the synthesis of bulky ligands. By reacting this compound with reagents like phosphines, the sterically crowded pentamethylphenyl group can be attached, creating highly congested ligands us-csic.es. The use of such bulky ligands is a critical strategy to stabilize otherwise elusive organometallic structures and to create a specific steric environment around the transition metal nih.govus-csic.esrsc.orgresearchgate.net. This steric hindrance is crucial for controlling substrate access to the metal center, thereby influencing the selectivity and efficiency of the catalytic reaction.

Investigation of Catalytic Mechanisms

The systematic modification of ligand structure is a powerful tool for elucidating catalytic mechanisms. By creating a series of ligands with varied steric and electronic properties, researchers can gain insight into the intricate steps of a catalytic cycle. The use of bulky ligands can influence reaction outcomes and help identify key intermediates chemrxiv.org. For example, a ligand's steric profile can affect metal-ligand cooperation (MLC), a process where both the metal and the ligand participate in bond activation chemrxiv.orgresearchgate.net. By synthesizing ligands derived from this compound, researchers can introduce a defined level of steric bulk to probe its effect on mechanistic pathways, such as oxidative addition and reductive elimination, and to understand how these steric factors differentiate reaction mechanisms between similar catalysts nih.govchemrxiv.org.

Advanced Materials Science Applications

The principles of molecular design that make this compound a useful building block in organic synthesis also extend to the field of materials science. The incorporation of the bulky pentamethylphenyl group into macromolecules is a strategy for creating advanced materials with tailored properties. For instance, introducing bulky ligands or side chains onto a polymer backbone can suppress intermolecular forces like π–π stacking, which often leads to increased solubility and improved processability of the resulting material nih.gov.

The synthesis of polymers often involves the polymerization of functionalized monomers nih.govrsc.org. This compound can be envisioned as a precursor to such monomers. By transforming the bromine atom into a polymerizable functional group, the pentamethylphenyl unit can be incorporated into a polymer main chain or as a pendant group. Such polymers are expected to exhibit enhanced thermal stability and solubility in organic solvents due to the bulky, hydrocarbon-rich nature of the pentamethylphenyl moiety. Furthermore, the incorporation of metalla-aromatic units into conjugated polymers can lead to materials with unique optical and electronic properties nih.gov. The synthesis of ligands from this compound for such organometallic polymers represents a potential avenue for creating novel functional materials.

Table 2: Summary of Applications for the this compound-Derived Moiety

Application Area Moiety Provided Key Function/Role
Organic Synthesis Pentamethylphenyl (Ph*) Introduces steric bulk, precursor to Ph* ketones with unique reactivity researchgate.net.
Catalysis Pentamethylphenyl (Ph*) Component of bulky ligands to stabilize metal centers and control selectivity nih.govus-csic.es.
Materials Science Pentamethylphenyl (Ph*) Increases polymer solubility, enhances thermal stability, suppresses π-stacking nih.gov.

Synthesis of Photonic Materials

While not a primary component in mainstream commercial photonic devices, the structural characteristics of this compound make it a molecule of interest for the synthesis of novel organic photonic materials. idealscrest.orgmgu.ac.in Photonic materials are designed to control and manipulate light, and organic molecules play a crucial role in creating materials for applications like organic light-emitting diodes (OLEDs), sensors, and optical switches. researchgate.netresearchgate.net

The pentamethylphenyl group offers a bulky, sterically hindered, and electron-rich core. In the design of organic functional materials, such groups can be used to:

Introduce solubility: The methyl groups enhance solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

Control intermolecular interactions: The steric bulk can prevent undesirable molecular aggregation (π-stacking), which can otherwise quench luminescence or alter electronic properties in solid-state devices.

Provide a functionalizable core: The bromine atom serves as a reactive handle for further chemical modification, allowing the pentamethylbenzene (B147382) unit to be incorporated into larger, more complex molecular architectures designed for specific photonic functions. frontiersin.org

Research in this area focuses on integrating such tailored organic units into larger systems to fine-tune their light-emitting or light-absorbing properties. idealscrest.org

The bromine substituent on the pentamethylbenzene ring has a significant and direct influence on the molecule's electronic and optical characteristics. Halogen atoms, in general, affect organic semiconductors through a combination of inductive and resonance effects, and their presence is a key strategy for tuning material properties.

The primary effects of the bromine atom include:

Modification of the Electronic Band Gap: The introduction of a halogen atom can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Specifically, the p-orbitals of the bromine atom can interact with the π-system of the benzene (B151609) ring, often leading to a narrower band gap. This modification can shift the absorption and emission spectra of the material, which is a critical factor in designing materials for specific parts of the electromagnetic spectrum.

Heavy Atom Effect: Bromine, as a relatively heavy atom, can enhance spin-orbit coupling. This phenomenon facilitates intersystem crossing—a transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state). This effect is particularly valuable in the design of phosphorescent materials used in OLEDs, where harvesting triplet excitons can significantly increase device efficiency.

Influence on Charge Transport: The electronegativity and polarizability of the bromine atom can influence how charge carriers (electrons and holes) move through the material, impacting its performance as a semiconductor.

The table below summarizes the general influence of halogen substituents on the properties of organic semiconductor materials, based on established principles.

PropertyInfluence of Bromine SubstituentRationale
Band Gap Tends to decreaseInteraction of halogen p-orbitals with the aromatic π-system.
Spin-Orbit Coupling Increases significantlyThe presence of the heavy bromine atom enhances the probability of intersystem crossing.
Electron Affinity IncreasesThe inductive effect of the electronegative bromine atom withdraws electron density.
Molecular Packing Can be alteredHalogen bonding can introduce specific intermolecular interactions, affecting crystal structure.

Polymerization Reactions

In the field of polymer chemistry, precise control over the polymerization process is essential for creating materials with well-defined properties. While this compound itself, as an aryl bromide, is not typically used as a direct initiator for most polymerization reactions, its chemical structure is highly relevant to a key class of initiators used in controlled radical polymerization.

Specifically, alkyl halides are potent initiators for Atom Transfer Radical Polymerization (ATRP) , a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. cmu.eduwikipedia.orgcmu.edu ATRP relies on the reversible activation and deactivation of a growing polymer chain by a transition-metal catalyst, which cycles between two oxidation states through the transfer of a halogen atom from a dormant species (the initiator or the polymer chain end). mcmaster.cayoutube.com

An isomer of this compound, (bromomethyl)pentamethylbenzene , where the bromine atom is attached to one of the methyl groups rather than the ring, serves as an excellent example of a benzylic halide initiator for ATRP. The key features making such a structure effective are:

The carbon-bromine bond is sufficiently weak to be homolytically cleaved by the catalyst.

The resulting benzylic radical is stabilized by the adjacent aromatic ring.

The general mechanism of ATRP initiation is shown below: ATRP Initiation Mechanism In this representative mechanism, an initiator (R-X) reacts with a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br) to generate a radical (R•) and the catalyst in its higher oxidation state (e.g., Cu(II)Br₂). The radical then proceeds to react with monomer units.

Therefore, while this compound is a precursor, its isomeric form is a functional component in the precise synthesis of advanced polymers.

Surface Modification Studies

Surface modification is a critical technology for tailoring the properties of materials for specific applications, such as improving biocompatibility, altering wettability, or creating functional coatings. frontiersin.org The covalent attachment of molecules to a surface can impart new functionalities without altering the bulk properties of the underlying material.

This compound represents a potential reagent for the chemical functionalization of surfaces. The bromine atom provides a reactive site that can be used to graft the bulky pentamethylphenyl group onto a substrate through various chemical reactions. Potential strategies include:

Organometallic Coupling: The conversion of this compound into an organometallic reagent (e.g., a Grignard or organolithium reagent) would create a potent nucleophile. This reagent could then react with electrophilic sites on a pre-functionalized surface to form a stable covalent bond.

Electrochemical Grafting: Aryl halides can sometimes be grafted onto conductive or semiconductive surfaces via electrochemical reduction, which generates a highly reactive radical species at the surface.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki or Heck coupling could potentially be adapted to link the pentamethylphenyl group to surfaces functionalized with appropriate coupling partners (e.g., boronic acids or vinyl groups).

The attachment of the pentamethylphenyl moiety could be used to create surfaces with specific properties, such as high hydrophobicity or defined steric bulk, which could be useful in controlling protein adsorption or in creating specialized chromatographic materials.

Research and Development in Academic and Industrial Settings

This compound is primarily utilized as a chemical intermediate and a molecular building block in research and development environments. Its availability from chemical suppliers indicates its role in laboratory-scale synthesis rather than large-scale industrial production. Academic research often focuses on fundamental science and the creation of novel molecules, while industrial R&D aims to develop new materials with commercial potential. researchgate.net

Exploration of Novel Synthetic Methodologies

The synthesis of this compound itself and its use in subsequent reactions are subjects of ongoing optimization in synthetic chemistry. The traditional method for its preparation involves the electrophilic bromination of pentamethylbenzene. Research into novel synthetic methodologies focuses on improving the efficiency, safety, and environmental impact of such reactions. google.com

Key areas of exploration applicable to its synthesis include:

Development of Greener Brominating Agents: Moving away from hazardous reagents like liquid bromine toward safer, solid-based N-bromo compounds.

Catalyst Innovation: Investigating new catalysts that can improve the yield and selectivity of the bromination reaction, potentially operating under milder conditions. Lewis acids are typically used, but research into solid acid catalysts is an active area.

Process Optimization: The use of modern techniques such as flow chemistry or microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and enhance control over the reaction process. nih.gov

These advancements aim to make the synthesis of specialized halogenated aromatics like this compound more cost-effective and sustainable.

Design of New Compounds

One of the most significant applications of this compound in R&D is its use as a precursor in the design and synthesis of new, complex organic and organometallic compounds. The carbon-bromine bond is a key functional group that allows for the creation of a carbon-metal bond, transforming the molecule into a powerful synthetic tool. youtube.comchemicalnote.com

The primary route for this transformation is the formation of organometallic reagents, such as Grignard reagents or organolithium reagents. libretexts.orgutexas.edu

Formation of Pentamethylphenylmagnesium Bromide (a Grignard Reagent): C₆(CH₃)₅Br + Mg → C₆(CH₃)₅MgBr

This reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-Mg bond. wikipedia.org This "umpolung" (reversal of polarity) is fundamental to organic synthesis.

Once formed, this organometallic reagent can be used to design a wide array of new compounds by reacting it with various electrophiles, as detailed in the table below.

ElectrophileProduct TypeSignificance
Aldehydes/Ketones Secondary/Tertiary AlcoholsForms new C-C bonds; a classic method for building molecular complexity. youtube.com
Carbon Dioxide (CO₂) Carboxylic AcidIntroduces a carboxyl functional group, leading to pentamethylbenzoic acid.
Esters Tertiary AlcoholsAdds two pentamethylphenyl groups to the carbonyl carbon.
Phosphorus Trichloride (PCl₃) PhosphinesUsed in the synthesis of bulky phosphine (B1218219) ligands for catalysis.
Water/Protic Solvents PentamethylbenzeneActs as a strong base, abstracting a proton. youtube.comyoutube.com

Through these pathways, the relatively simple this compound molecule serves as a versatile starting point for constructing highly substituted and sterically demanding molecules that are of interest in medicinal chemistry, materials science, and catalysis. nih.gov

Investigation of Reaction Mechanisms

This compound serves as a unique substrate for investigating the steric and electronic effects that govern the mechanisms of various organic reactions, particularly electrophilic aromatic substitution. The presence of five methyl groups on the benzene ring introduces significant steric hindrance and alters the electron density of the aromatic system, providing valuable insights into reaction pathways and transition state geometries.

The pentamethylated ring structure of this compound makes it an excellent model for studying the influence of steric hindrance on the rates and regioselectivity of electrophilic aromatic substitution reactions. The bulky methyl groups can sterically shield the aromatic ring, potentially slowing down the approach of an electrophile compared to less substituted benzene derivatives. This steric congestion can also influence the position of substitution, although in the case of this compound, all unsubstituted positions are equivalent.

In addition to steric effects, the five electron-donating methyl groups significantly increase the electron density of the aromatic ring, making it highly activated towards electrophilic attack. libretexts.orglibretexts.org This electronic activation would be expected to increase the rate of electrophilic aromatic substitution. The interplay between the activating electronic effects and the retarding steric effects makes this compound a compelling case study in physical organic chemistry.

Table 1: Hypothetical Relative Rates of Electrophilic Aromatic Substitution

SubstrateElectronic Effect of Methyl GroupsSteric HindrancePredicted Relative Rate
BromobenzeneNoneLow1
2,6-DimethylbromobenzeneActivatingHigh< 1 (Steric hindrance dominates)
3,5-DimethylbromobenzeneActivatingLow> 1 (Electronic activation dominates)
This compoundStrongly ActivatingVery HighAmbiguous (Competition between strong activation and severe hindrance)

This table presents a qualitative prediction of relative reaction rates based on established principles of physical organic chemistry. Actual experimental data would be required for quantitative comparison.

Furthermore, computational studies can complement experimental findings by modeling the transition states of reactions involving this compound. researchgate.net Such studies can provide detailed information about the geometric and energetic consequences of the pentamethyl substitution pattern on the reaction mechanism.

Potential in Agrochemical and Pharmaceutical Synthesis

Brominated aromatic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including agrochemicals and pharmaceuticals. nih.govmdpi.com The bromine atom serves as a versatile handle for introducing various functional groups through reactions such as cross-coupling, lithiation, and nucleophilic substitution. While specific applications of this compound in commercial products are not widely documented, its structure suggests potential as a precursor to novel active ingredients.

Starting Material for Active Ingredients

The pentamethylphenyl moiety can be found in certain classes of biologically active compounds. The unique steric and electronic properties conferred by the five methyl groups can influence the binding of a molecule to its biological target, potentially leading to enhanced potency or selectivity. This compound provides a direct route to incorporating this sterically hindered and electron-rich scaffold into new molecular designs.

For example, in agrochemical research, the development of new herbicides, fungicides, and insecticides often involves the exploration of novel aromatic substitution patterns to overcome resistance and improve efficacy. swinburne.edu.auresearchgate.net The pentamethylphenyl group could be incorporated into known agrochemical classes, such as strobilurin fungicides or neonicotinoid insecticides, to create new analogues with potentially improved properties.

In the pharmaceutical arena, the design of new drug candidates often relies on the synthesis of libraries of related compounds to explore structure-activity relationships. This compound could serve as a key building block for the synthesis of novel therapeutic agents targeting a variety of diseases. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Table 2: Hypothetical Active Ingredient Precursors from this compound

Precursor derived from this compoundPotential ReactionPotential Application Area
Pentamethylphenylboronic acidSuzuki CouplingSynthesis of biaryl-containing fungicides
PentamethylanilineBuchwald-Hartwig AminationSynthesis of novel kinase inhibitors
PentamethylphenolNucleophilic Aromatic SubstitutionPrecursor for herbicides with a phenoxy scaffold
Pentamethylbenzoic acidGrignard Reaction followed by CarboxylationBuilding block for novel anti-inflammatory drugs

Selective Modification of Bromine-Substituted Benzene Ring for Target Molecules

The bromine atom in this compound is a key functional group that enables the selective introduction of a wide variety of substituents onto the aromatic ring. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. nih.govresearchgate.netmdpi.comrhhz.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. youtube.com this compound could be reacted with various aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. The significant steric hindrance around the bromine atom in this compound would likely necessitate the use of bulky, electron-rich phosphine ligands and potentially higher reaction temperatures to achieve efficient coupling. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the introduction of a wide range of primary and secondary amines to the pentamethylphenyl scaffold, a common transformation in the synthesis of pharmaceutical compounds. uomustansiriyah.edu.iq Similar to the Suzuki-Miyaura coupling, the steric bulk of this compound would likely require specialized catalytic systems.

Directed Ortho-Lithiation: While this compound itself lacks a directing group other than the bromine, its derivatives could be subject to directed ortho-lithiation. uwindsor.cawikipedia.orgorganic-chemistry.orgsemanticscholar.orgbaranlab.org For instance, if the bromine were converted to a methoxy or an amide group, the directing effect of these groups could be used to selectively functionalize one of the methyl groups via lithiation and subsequent reaction with an electrophile. However, the steric crowding would remain a significant challenge.

Table 3: Comparison of Typical and Projected Cross-Coupling Reaction Conditions

ReactionTypical SubstrateTypical ConditionsProjected Conditions for this compound
Suzuki-Miyaura CouplingBromobenzenePd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 80 °CPd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 110 °C
Buchwald-Hartwig AminationBromobenzenePd(OAc)₂, BINAP, NaOt-Bu, Toluene, 100 °CPd(dba)₂, RuPhos, LHMDS, THF, 120 °C

This table provides a general comparison. Optimal conditions would need to be determined experimentally.

The successful application of these and other selective modification reactions to this compound would open up a vast chemical space for the synthesis of novel and potentially bioactive molecules for agrochemical and pharmaceutical applications.

Q & A

Q. What synthetic methodologies are most effective for producing bromopentamethylbenzene with high purity?

To minimize by-products, optimize reaction conditions using halogenation catalysts (e.g., FeBr₃ or AlBr₃) under controlled temperatures (50–80°C). Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) ensures high yield and purity. Reference one-step synthesis frameworks for brominated aromatics to streamline protocols .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Combine NMR (¹H/¹³C) to confirm substitution patterns and methyl group symmetry. Mass spectrometry (EI-MS) validates molecular weight and isotopic patterns. X-ray crystallography resolves steric effects from pentamethyl groups, while FT-IR identifies C-Br stretching vibrations (500–600 cm⁻¹). Cross-reference spectral databases (e.g., SciFinder) to resolve ambiguities .

Q. How does this compound’s steric hindrance influence its reactivity in electrophilic substitutions?

Design comparative experiments with less hindered analogs (e.g., bromotoluene). Use kinetic studies (UV-Vis monitoring) to assess reaction rates with nitration or sulfonation reagents. Steric maps from computational tools (DFT) predict regioselectivity, while X-ray structures validate spatial constraints .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reported reaction mechanisms for this compound?

Apply density functional theory (DFT) to model transition states and compare activation energies across competing pathways (e.g., SN1 vs. SN2). Use databases like PISTACHIO or REAXYS to validate intermediates experimentally via trapping (e.g., azide clock experiments). Systematic meta-analyses of kinetic data reconcile discrepancies in literature .

Q. How can this compound serve as a precursor for functionalized polymers or metal-organic frameworks (MOFs)?

Explore Suzuki-Miyaura couplings to attach π-conjugated groups for conductive polymers. For MOFs, utilize its bromine as a ligand anchor for transition metals (Pd, Cu). Characterize porosity via BET analysis and thermal stability via TGA. Compare with non-methylated analogs to isolate steric effects on framework topology .

Q. What experimental designs address conflicting data on this compound’s stability under oxidative conditions?

Conduct controlled oxidative stress tests (H₂O₂, O₃) with in-situ FT-IR/Raman to track degradation. Vary solvent polarity (acetonitrile vs. DMSO) and use radical traps (TEMPO) to identify degradation pathways. Replicate conflicting studies with standardized protocols to isolate variables like trace metal impurities .

Q. How do isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound’s transformations?

Synthesize deuterated derivatives (e.g., CD₃ groups) to track hydrogen migration in elimination reactions via ²H NMR. Use kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms. Pair with MS/MS fragmentation patterns to confirm intermediate structures .

Q. What strategies optimize this compound’s use in asymmetric catalysis or chiral auxiliaries?

Functionalize the benzene core with chiral ligands (BINOL, salen) and test enantioselectivity in model reactions (e.g., Diels-Alder). Use circular dichroism (CD) and chiral HPLC to quantify enantiomeric excess. Compare turnover numbers (TON) with non-methylated catalysts to assess steric trade-offs .

Methodological Notes

  • Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews to aggregate and critique literature. Use funnel plots to detect publication bias and meta-regression to adjust for experimental variables .
  • Hypothesis Testing : For mechanistic studies, employ null hypothesis significance testing (NHST) with ANOVA for multi-condition comparisons. Pre-register protocols to reduce confirmation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromopentamethylbenzene
Reactant of Route 2
Reactant of Route 2
Bromopentamethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.